6-Chlorogramine
Overview
Description
6-Chlorogramine is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of gramine, where a chlorine atom is substituted at the sixth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorogramine typically involves the reaction of 6-chloroindole with formaldehyde and dimethylamine in the presence of glacial acetic acid. The reaction is carried out under continuous stirring in an ice bath to maintain a temperature below 5°C. The reaction mixture is then left at room temperature for approximately 16 hours. The product is extracted using ethyl ether and purified by washing with saturated sodium chloride solution and drying over anhydrous magnesium sulfate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorogramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted indole derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
6-Chlorogramine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in studying biological processes involving indole derivatives.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chlorogramine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Gramine: The parent compound without the chlorine substitution.
5-Chlorogramine: A similar compound with chlorine substituted at the fifth position.
Indole: The core structure without any substitutions.
Comparison: 6-Chlorogramine is unique due to the presence of the chlorine atom at the sixth position, which can significantly alter its chemical properties and biological activity compared to its analogs. This substitution can enhance its reactivity in certain chemical reactions and potentially improve its efficacy in biological applications .
Properties
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOIPGFSMNOWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288913 | |
Record name | 6-Chlorogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50517-12-9 | |
Record name | 6-Chloro-N,N-dimethyl-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50517-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 58080 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050517129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50517-12-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chlorogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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